
GLPG1837
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-1837 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the thieno[2,3-c]pyran core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrazole ring: This is achieved through a condensation reaction with a hydrazine derivative.
Functionalization: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Industrial Production Methods
Industrial production of GLPG-1837 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GLPG-1837 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
Scientific Research Applications
Key Findings from Research Studies
- Potentiation Effects : In vitro studies revealed that GLPG1837 significantly increased ATP-induced currents in CFTR channels, enhancing their activity by over twofold at certain concentrations .
- State-Dependent Binding : The binding affinity of this compound is influenced by the channel's open probability, suggesting a complex mechanism of action that varies depending on the channel's state .
- Efficacy Comparison : When tested against other known CFTR potentiators like Ivacaftor (VX-770), this compound exhibited higher efficacy levels, particularly in specific CFTR mutations such as G551D and S1251N .
Phase 1 and Phase 2 Trials
This compound has undergone extensive clinical testing to evaluate its safety, tolerability, and efficacy:
- Phase 1 Trials : Initial studies demonstrated that this compound was safe and well-tolerated in healthy volunteers, with no significant adverse effects reported at doses up to 2000 mg . The pharmacokinetics indicated rapid absorption and favorable bioavailability when taken with food.
- Phase 2 Trials : The SAPHIRA program explored this compound's effects in cystic fibrosis patients with specific mutations. Results indicated significant improvements in sweat chloride levels and pulmonary function tests, underscoring its potential as a therapeutic option for patients with Class III mutations .
Efficacy in Specific Mutations
The efficacy of this compound has been particularly notable in patients with:
- G551D Mutation : In studies involving bronchial epithelial cells from patients with this mutation, this compound showed an EC50 value of 159 nM, demonstrating strong potentiation capabilities .
- S1251N Mutation : This mutation also responded positively to this compound treatment, with enhanced CFTR activity observed during trials focused on this specific genetic alteration .
Summary of Clinical Trial Results
Study Phase | Patient Group | Dose Range | Key Outcomes |
---|---|---|---|
Phase 1 | Healthy Volunteers | 30 mg - 2000 mg | Safe and well-tolerated; rapid absorption |
Phase 2 | G551D Mutation | Variable | Significant improvement in sweat chloride levels |
Phase 2 | S1251N Mutation | Variable | Enhanced pulmonary function |
In Vitro Potency Comparison
Compound | EC50 (nM) | Efficacy (%) vs. VX-770 |
---|---|---|
This compound | 159 | 173 |
VX-770 | - | 100 |
GLPG2451 | 675 | 147 |
Mechanism of Action
GLPG-1837 exerts its effects by binding to specific sites on the CFTR protein, enhancing its activity. The compound increases the open probability of the CFTR channel, allowing for improved chloride ion transport across cell membranes. This helps to restore the balance of salt and water in cells, alleviating the symptoms of cystic fibrosis . The molecular targets include specific amino acid residues within the CFTR protein, and the pathways involved are related to ion transport and cellular homeostasis .
Comparison with Similar Compounds
GLPG-1837 is compared with other CFTR potentiators such as VX-770 (Ivacaftor). While both compounds enhance CFTR activity, GLPG-1837 has shown improved potency and selectivity for certain CFTR mutations . Similar compounds include:
VX-770 (Ivacaftor): Another CFTR potentiator used in the treatment of cystic fibrosis.
VX-809 (Lumacaftor): A CFTR corrector that works in combination with potentiators to enhance CFTR function.
VX-661 (Tezacaftor): Another CFTR corrector used in combination therapies.
GLPG-1837 stands out due to its unique chemical structure and its ability to target specific CFTR mutations with high potency and selectivity .
Biological Activity
GLPG1837 is a novel compound developed by Galapagos NV, primarily aimed at treating cystic fibrosis (CF) by acting as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant research findings.
This compound functions by enhancing the activity of CFTR channels, particularly those with gating mutations such as the G551D mutation. The compound binds to the CFTR protein, promoting its opening and facilitating chloride ion transport across epithelial cells. This mechanism is crucial for restoring normal function in patients with CF, who often suffer from thick mucus accumulation due to defective chloride transport.
Key Findings:
- Binding Site : this compound shares a common binding site with ivacaftor (VX-770), another CFTR potentiator. Studies have shown that this compound can increase the open probability (P_o) of the CFTR channel significantly, enhancing its function in a dose-dependent manner .
- Efficacy Comparison : In experimental settings, this compound demonstrated higher efficacy than ivacaftor, with substantial increases in P_o observed under saturating ATP conditions .
Clinical Studies
Several clinical trials have investigated the safety and efficacy of this compound in patients with CF, particularly those carrying the G551D mutation.
Study Overview:
- Study Design : An open-label, single-arm study enrolled 32 adults with at least one G551D mutation. Participants underwent a washout period from ivacaftor before receiving this compound in increasing doses over several weeks .
- Outcomes Measured :
- Safety : Adverse events were monitored throughout the study.
- Efficacy : Changes in sweat chloride concentrations and forced expiratory volume (FEV1) were primary endpoints.
Results:
- Safety Profile : Adverse events were reported by 53.8% to 76.9% of participants, primarily respiratory issues .
- Efficacy Outcomes :
Data Tables
The following table summarizes key data from clinical studies involving this compound:
Parameter | Baseline | Post-Treatment | Change |
---|---|---|---|
Sweat Chloride (mmol/L) | 97.7 | 68.7 | -29.0 |
FEV1 (% predicted) | 73.3 | 73.1 | +0.0 |
Adverse Events (%) | - | 53.8 - 76.9 | - |
Case Studies
A notable case study involved a patient cohort undergoing treatment with this compound after a washout from ivacaftor, demonstrating that despite an initial decline in lung function during the washout phase, subsequent treatment with this compound effectively restored lung function and reduced sweat chloride levels .
Q & A
Basic Research Questions
Q. How does GLPG1837 modulate CFTR channel gating compared to Ivacaftor, and what structural insights support this mechanism?
Methodological Answer: this compound and Ivacaftor share the same binding site on CFTR, as shown by cryo-EM structures of CFTR-ligand complexes. However, their distinct molecular orientations (e.g., this compound's sulfonamide group vs. Ivacaftor's quinazoline core) result in different stabilization effects on the transmembrane domain (TMD). This compound prolongs the high-FRET state of the NBD dimer in single-molecule FRET (smFRET) experiments, with an EC50 of 0.06 µM in wild-type CFTR . To validate binding site conservation, use mutagenesis (e.g., F312A, F337A) to disrupt key hydrophobic interactions, followed by electrophysiological assays (e.g., patch-clamp) to measure channel open probability (Po) .
Q. What in vitro and ex vivo models are optimal for assessing this compound efficacy in CFTR rescue?
Methodological Answer: Primary human bronchial epithelial (HBE) cells from G551D/F508del patients are the gold standard for functional assays. Measure CFTR-dependent chloride secretion using short-circuit current (ISC) in Ussing chambers, with this compound (EC50 = 17 nM for F508del in HBE cells) applied alongside forskolin (10 µM) to potentiate cAMP signaling . For pharmacokinetic (PK) studies, use murine models (e.g., C57BL/6 mice) to assess clearance rates (1.92 L/h/kg in mice vs. 0.32 L/h/kg in dogs) and oral bioavailability (67% in mice) .
Q. How is this compound’s EC50 determined for specific CFTR mutations, and what factors influence variability?
Methodological Answer: EC50 values are derived from dose-response curves in HEK293 or CFBE41o− cells transfected with mutant CFTR (e.g., G551D, F508del). Use fluorescent membrane potential dyes (e.g., FLIPR) or halide-sensitive probes (e.g., YFP-H148Q/I152L) to quantify ion flux. Variability arises from cell type (e.g., 339 nM EC50 for G551D in HEK293 vs. 181 nM in HBE cells) and assay conditions (e.g., temperature, forskolin pre-treatment) .
Advanced Research Questions
Q. How do interspecies differences in CFTR orthologs impact this compound efficacy, and how can these be addressed in preclinical studies?
Methodological Answer: Zebrafish and chicken CFTR orthologs are this compound-responsive, whereas murine and salmonid orthologs are not. To resolve this, perform sequence alignment to identify critical residues (e.g., transmembrane helix 8/TM8) and use chimeric CFTR constructs in HEK293 cells. For example, zebrafish CFTR requires 10–20 µM this compound for partial activation vs. 3 µM in human CFTR, highlighting species-specific pharmacology .
Q. What experimental strategies reconcile contradictory data on this compound’s effect on NBD dimer stability?
Methodological Answer: smFRET data show this compound reduces high-FRET state duration (indicating destabilized NBD dimer) in ATP-free conditions but enhances it in ATP-bound states. To resolve this paradox, combine smFRET with Markov modeling to analyze dwell times and transition rates under varying ATP/GLPG1837 concentrations. Contrast with Ivacaftor, which shortens NBD dimer decay post-ATP withdrawal .
Q. How can this compound be optimized in combination therapies with CFTR correctors (e.g., ABBV-2222)?
Methodological Answer: Co-administer this compound (0.1 µM) with correctors like ABBV-2222 (EC50 = 5.4 nM) in F508del HBE cells. Use Western blotting to quantify mature CFTR (Band C) and TECC (temperature-corrected electrophysiological) assays to measure functional rescue over 96 hours. Note that this compound does not interfere with corrector potency but requires chronic dosing for sustained activity .
Clinical-Translational Research Questions
Q. What PK/PD parameters from preclinical studies informed this compound’s clinical trial design?
Methodological Answer: Phase I trials (NCT03474029) used twice-daily dosing (800 mg BID) based on dog PK data (t1/2 = 3 hours, bioavailability >100%). Monitor sweat chloride reduction (primary endpoint) and FEV1 in G551D patients, as this compound’s efficacy correlates with CFTR potentiator activity in HBE cells (ΔISC = 10–15 µA/cm² at 1 µM) .
Q. How do structural dynamics of CFTR-GLPG1837 complexes inform next-generation potentiator design?
Methodological Answer: Perform molecular dynamics (MD) simulations on cryo-EM structures (PDB: 6MS2) to identify flexible regions (e.g., TM8, lasso motif) that stabilize the open channel. Validate predictions via alanine scanning mutagenesis and single-channel recordings. Compare with GLPG2451, a once-daily analog derived from this compound’s sulfonamide scaffold .
Properties
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654725-02-6 | |
Record name | GLPG-1837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-1837 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16835 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-1837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.